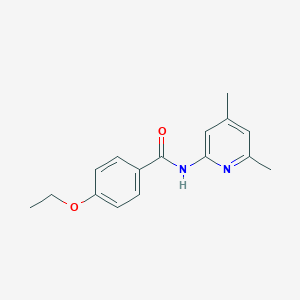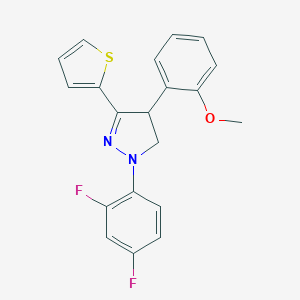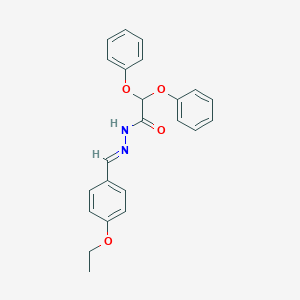
N-(4,6-dimethyl-2-pyridinyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyridinyl)-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 4 and 6, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-4-ethoxybenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst and facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-pyridinyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4,6-dimethylpyridin-2-yl)-4-hydroxybenzamide.
Reduction: Formation of N-(4,6-dimethylpyridin-2-yl)-4-ethoxybenzylamine.
Substitution: Formation of halogenated derivatives such as N-(4,6-dimethylpyridin-2-yl)-4-bromobenzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide: Similar structure with additional ethoxy groups on the benzamide moiety.
N-(4,6-dimethylpyridin-2-yl)-4-hydroxybenzamide: Hydroxyl group instead of the ethoxy group.
N-(4,6-dimethylpyridin-2-yl)-4-bromobenzamide: Bromine substituent on the benzamide moiety.
Uniqueness
N-(4,6-dimethyl-2-pyridinyl)-4-ethoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C16H18N2O2/c1-4-20-14-7-5-13(6-8-14)16(19)18-15-10-11(2)9-12(3)17-15/h5-10H,4H2,1-3H3,(H,17,18,19) |
InChI Key |
NNAVAMMYZQKISQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=N2)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(3-CHLORO-4-METHYLPHENYL)AMINE](/img/structure/B336261.png)

![N-(3-ethoxyphenyl)-N-(8-fluoro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B336265.png)
![N'-[2-(benzyloxy)benzylidene]-2-(4-bromoanilino)propanohydrazide](/img/structure/B336266.png)
![8-chloro-4,4-dimethyl-N-(3-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B336269.png)
![1-(4-fluorophenyl)-3-(2-thienyl)-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B336272.png)
![1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE](/img/structure/B336275.png)

![(6Z)-6-[[2-[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B336277.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B336278.png)

![Diethyl 5-[(5-bromo-2-furoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B336280.png)
![N-(2,3-dichlorophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B336282.png)
![9-anthracenecarbaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B336283.png)
